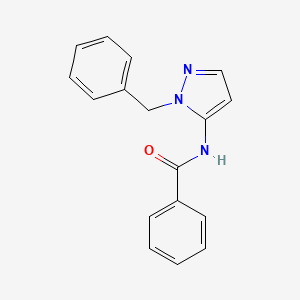

N-(1-benzyl-1H-pyrazol-5-yl)benzamide

Description

Significance of Pyrazole-Benzamide Scaffolds in Chemical Research

The combination of these two pharmacophores in the pyrazole-benzamide scaffold has led to the development of compounds with enhanced biological profiles. acs.org The versatility of this scaffold allows for extensive structural modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. This has made the pyrazole-benzamide framework a fertile ground for the discovery of new therapeutic agents. nih.gov

Historical Context of Pyrazole-Benzamide Synthesis and Biological Exploration

Early explorations into the biological activities of pyrazole (B372694) derivatives led to the discovery of several important drugs, including the anti-inflammatory agent celecoxib (B62257) and the analgesic dipyrone. mdpi.com This initial success spurred further investigation into the therapeutic potential of this class of compounds. The exploration of pyrazole-benzamide derivatives is a more recent development, driven by the quest for novel drug candidates with improved efficacy and selectivity. acs.orgnih.gov

Overview of Current Research Trends on N-(1-benzyl-1H-pyrazol-5-yl)benzamide and its Analogues

Current research on this compound and its analogues is focused on several key areas, including the development of new synthetic methodologies, the exploration of their biological activities, and the elucidation of their structure-activity relationships (SAR). nih.govnanobioletters.com

One of the most promising areas of research is the investigation of the anticancer properties of these compounds. nanobioletters.com A closely related analogue, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, has been shown to exhibit significant antiproliferative activity against pancreatic cancer cells. nanobioletters.com This compound and its derivatives are being studied for their ability to modulate autophagy, a cellular process that is often dysregulated in cancer. nanobioletters.com

The antimicrobial properties of pyrazole-benzamide derivatives are also a subject of intense investigation. acs.orgnih.gov Researchers are designing and synthesizing new analogues with potent activity against a range of bacterial and fungal pathogens. acs.orgnih.gov The structure-activity relationship studies of these compounds are providing valuable insights into the structural features that are required for potent antimicrobial activity. nih.gov

Furthermore, the potential of pyrazole-benzamide derivatives as anti-inflammatory agents is being explored. acs.org Some compounds in this class have shown promising anti-inflammatory activity in preclinical models, suggesting that they may have therapeutic potential for the treatment of inflammatory diseases. acs.org

Detailed Research Findings

Recent studies have provided valuable data on the biological activities of this compound and its analogues. While specific data for the title compound is limited in publicly available research, studies on closely related analogues provide significant insights.

A notable analogue, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide , has been the subject of research for its potential as an anticancer agent. nanobioletters.com Studies have shown that this compound exhibits antiproliferative activity against pancreatic cancer cell lines. nanobioletters.com The initial compound in this series showed an EC50 value of 10 μM in the MIA PaCa-2 pancreatic cancer cell line. nanobioletters.com Further structure-activity relationship (SAR) studies led to the identification of more potent analogues. nanobioletters.com

These compounds have been found to modulate autophagy, a cellular degradation and recycling process. nanobioletters.com They have been observed to reduce the activity of mTORC1, a key regulator of cell growth and autophagy, and to increase basal autophagy. nanobioletters.com However, they also appear to disrupt the autophagic flux under starvation and refeeding conditions, leading to an accumulation of LC3-II, a key autophagy marker. nanobioletters.com This dual activity on autophagy is a novel finding and suggests a unique mechanism of action. nanobioletters.com

The synthesis of these N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides is described as a straightforward process involving the alkylation of a pyrazole, followed by the reduction of a nitro group to an amine, and subsequent amide coupling. nanobioletters.com

Another area of active research is the antimicrobial potential of pyrazole-benzamide derivatives. acs.orgnih.gov For instance, a series of N-Pyrazolyl benzamide (B126) derivatives were synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. acs.org

Below are interactive data tables summarizing findings for analogues of this compound.

Table 1: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogues

| Compound | Modification | EC50 (μM) in MIA PaCa-2 Cells |

| Analogue 1 | Initial lead compound | 10 |

| Analogue 22 | Optimized structure | Submicromolar |

| Analogue 23 | Optimized structure | Submicromolar |

Data sourced from a study on the antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nanobioletters.com

Table 2: Antimicrobial Activity of N-Pyrazolyl Benzamide Derivatives

| Compound | Bacterial/Fungal Strain | Activity |

| Derivative 5f | Bacillus subtilis, Staphylococcus aureus, E. coli, Proteus vulgaris, Aspergillus flavus, Candida albicans | Encouraging activity |

| Derivative 5h | Bacillus subtilis, Staphylococcus aureus, E. coli, Proteus vulgaris, Aspergillus flavus, Candida albicans | Superior activity |

Data from a study on the antimicrobial and anti-inflammatory activity of N-Pyrazolyl benzamide derivatives. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(15-9-5-2-6-10-15)19-16-11-12-18-20(16)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIXLYXMSJJUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Benzyl 1h Pyrazol 5 Yl Benzamide

General Synthetic Strategies for Pyrazole-Benzamide Scaffold Construction

The synthesis of the N-(1-benzyl-1H-pyrazol-5-yl)benzamide scaffold is not a singular event but rather the culmination of several well-established synthetic strategies. These core reactions—cyclization, acylation, and alkylation—are orchestrated to build the target molecule's distinct components: the pyrazole (B372694) ring, the benzamide (B126) linkage, and the N-benzyl group.

Cyclization Reactions involving Hydrazines and Precursors

The foundational method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govnih.gov This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles. researchgate.net The choice of precursors dictates the substitution pattern on the resulting pyrazole core.

Common 1,3-dielectrophilic precursors include:

1,3-Dicarbonyl compounds : Reaction with hydrazines under acidic conditions is a traditional route to form 1,3,5-trisubstituted pyrazoles. nih.gov

α,β-Unsaturated carbonyl compounds : These substrates, including enones and ynones, react with hydrazines to yield pyrazoles. nih.govmdpi.com For instance, α,β-ethylenic ketones condense with hydrazines to first form pyrazolines, which are then oxidized to the aromatic pyrazole. nih.gov

Alkynic hydrazones : Prepared from the reaction of hydrazines with propargyl aldehydes or ketones, these intermediates can undergo electrophilic cyclization, for example, using molecular iodine to produce 4-iodopyrazoles. acs.org

Microwave-assisted methods have been developed to accelerate the direct N-heterocyclization of hydrazines with metal-acetylacetonate complexes, yielding trisubstituted pyrazoles efficiently. nih.gov

Table 1: Common Precursors for Pyrazole Synthesis via Cyclization

| Precursor Type | Hydrazine Reactant | Resulting Product | Reference |

|---|---|---|---|

| 1,3-Diketones | Substituted Hydrazines | 1,3,5-Trisubstituted Pyrazoles | nih.gov |

| α,β-Unsaturated Ketones | Substituted Hydrazines | Pyrazolines (then oxidized to Pyrazoles) | nih.gov |

| α,β-Alkynic Aldehydes | Substituted Hydrazines | 4-substituted Pyrazoles | mdpi.com |

Amide Coupling Reactions for N-Acylation

The formation of the benzamide moiety is typically achieved through an N-acylation reaction. This involves coupling an amine, in this case, a 5-aminopyrazole derivative, with a benzoyl group source. A prevalent method is the reaction of the aminopyrazole with a substituted benzoyl chloride in a suitable solvent like dichloromethane (B109758) (DCM). beilstein-journals.orgnih.gov The reaction often includes a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. ias.ac.in

Alternatively, other coupling reagents can be employed to facilitate amide bond formation between a carboxylic acid (benzoic acid) and the aminopyrazole. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HBTU) are commonly used in peptide and amide synthesis. nih.gov A recently developed method involves the reductive cross-coupling of N-acyl pyrazoles with nitroarenes using tetrahydroxydiboron, presenting a novel route to N-substituted benzamides. rsc.orgrsc.org

Alkylation Strategies on Pyrazole Nitrogen and Other Sites

Introducing the benzyl (B1604629) group onto the pyrazole nitrogen is a critical step. N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms in unsymmetrical pyrazoles, which can lead to a mixture of regioisomers. semanticscholar.org The regioselectivity is often controlled by steric and electronic factors. thieme-connect.com

Common alkylation methods include:

Using Alkyl Halides : The traditional method involves deprotonating the pyrazole with a base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an electrophile like benzyl bromide. nih.govsemanticscholar.org

Acid-Catalyzed Alkylation : A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.com

Enzymatic Alkylation : Engineered enzymes have been shown to catalyze pyrazole alkylation with high regioselectivity (>99%) using simple haloalkanes. nih.gov

Magnesium-Catalyzed Alkylation : The use of magnesium bases, such as Mg(OEt)₂, has been found to preferentially direct alkylation to the N2 position of 3-substituted pyrazoles, a challenging transformation under standard basic conditions. thieme-connect.com

Table 2: Comparison of Pyrazole N-Alkylation Methods

| Method | Alkylating Agent | Catalyst/Base | Key Feature | Reference |

|---|---|---|---|---|

| Traditional | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃, Cs₂CO₃ | Widely used, can produce isomeric mixtures. | nih.govsemanticscholar.org |

| Acid-Catalyzed | Trichloroacetimidates | Brønsted Acid | Avoids strong bases and high temperatures. | semanticscholar.orgmdpi.com |

| Enzymatic | Haloalkanes | Engineered Enzymes | High regioselectivity. | nih.gov |

One-Pot Synthetic Approaches

To improve efficiency and reduce the number of intermediate purification steps, one-pot synthetic strategies have been developed for creating substituted pyrazoles. These methods combine multiple reaction steps into a single procedure. For example, a one-pot method allows for the synthesis of N-arylpyrazoles from aryl halides, which are converted to aryllithium intermediates, reacted with di-tert-butylazodicarboxylate (DBAD), and then cyclized with a 1,3-dicarbonyl compound. organic-chemistry.org Another approach involves the successive formation of ketones and β-diketones from arenes and carboxylic acids, followed by in-situ heterocyclization with hydrazine. rsc.org Nickel-catalyzed one-pot, three-component reactions of hydrazines, ketones, and aldehydes have also been reported for the efficient synthesis of pyrazoles at room temperature. mdpi.com

Specific Reaction Pathways for this compound and Analogues

The synthesis of the target compound or its close analogues typically involves a linear sequence where the pyrazole core is first constructed and functionalized, followed by the introduction of the benzyl and benzamide groups.

Preparation from Substituted Pyrazole Amines and Benzoyl Chlorides

A direct and widely reported pathway to N-pyrazolyl benzamides involves the acylation of a pre-formed aminopyrazole. beilstein-journals.orgnih.gov The synthesis of this compound would logically follow a similar sequence.

A representative synthesis for a closely related analogue, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, illustrates the key steps: nih.gov

N-Alkylation : A substituted pyrazole is alkylated with benzyl bromide using a base like cesium carbonate (Cs₂CO₃) in a solvent such as DMF.

Formation of the Amine : A precursor group on the pyrazole ring (e.g., a nitro group) is converted to an amine. For example, a nitro group can be reduced to a primary amine using sodium borohydride (B1222165) (NaBH₄) and a nickel(II) chloride catalyst.

Amide Coupling : The resulting pyrazole amine is then coupled with a benzoic acid derivative using a peptide coupling agent like EDC or HBTU, or more directly with benzoyl chloride in the presence of a base. ias.ac.innih.gov

This sequence highlights a modular approach where the pyrazole amine is the key intermediate, which is first N-benzylated and then N-benzoylated to yield the final product. The synthesis of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides follows this exact logic, where 5-amino-1,3-diaryl-1H-pyrazoles are treated with substituted benzoyl chlorides to give the final amide products. beilstein-journals.orgnih.gov

Routes Involving Isothiocyanates and Nitriles

A key synthetic approach to benzamide-based aminopyrazoles, which are precursors to the target scaffold, involves the strategic use of isothiocyanates and nitriles. A notable method begins with the reaction of benzoyl isothiocyanate and malononitrile. nih.gov This initial step typically occurs in the presence of a base like potassium hydroxide (B78521) in ethanol. The resulting intermediate, a ketene (B1206846) N,S-acetal, is then alkylated, for instance with benzyl chloride, to yield a compound such as N-(1-(benzylthio)-2,2-dicyanovinyl)benzamide. nih.govacs.org

The crucial cyclization to form the pyrazole ring is achieved by reacting this intermediate with hydrazine hydrate. nih.govacs.org This reaction proceeds in a suitable solvent like ethanol, often with a catalytic amount of a base such as piperidine (B6355638), under reflux conditions. nih.gov This sequence yields a highly functionalized pyrazole, for example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.govacs.org This molecule serves as a versatile building block for further modifications. While this specific example leads to a 3-amino-5-benzamido pyrazole, the fundamental principle of constructing the pyrazole core from a benzoyl isothiocyanate and a dinitrile, followed by cyclization with a hydrazine derivative, represents a significant pathway in this chemical class.

Table 1: Synthesis of Pyrazole Precursor via Isothiocyanate Route

| Reactants | Reagents/Conditions | Intermediate Product | Final Product (after Hydrazine) | Yield | Reference |

|---|

Derivatization and Structural Modification Approaches of the this compound Core

The this compound structure is a versatile scaffold amenable to a wide range of modifications. These derivatizations are crucial for exploring structure-activity relationships (SAR) in various research contexts, including drug discovery.

Substitutions on the Benzyl Moiety

The benzyl group attached to the N1 position of the pyrazole ring is a prime site for introducing chemical diversity. Researchers have synthesized analogues with various substituents on the phenyl ring of the benzyl group to modulate the compound's properties. Examples include the introduction of electron-donating groups like a methoxy (B1213986) group (e.g., N-(4-methoxybenzyl) derivatives) or electron-withdrawing groups such as halogens (e.g., N-(4-chlorobenzyl) derivatives). nih.gov These modifications allow for fine-tuning of electronic and steric properties, which can significantly influence biological activity. A two-step optimization process in one study led to the identification of an analogue with high activity, highlighting the importance of systematic modifications on the phenyl rings of the core structure. nih.gov

Modifications of the Pyrazole Ring

The pyrazole ring itself offers multiple positions for structural alteration. Scientists have developed synthetic strategies to introduce substituents at various points on this heterocyclic core.

Substitution at C3 and C5: Alkyl groups, such as methyl or tert-butyl groups, can be incorporated at the C3 and C5 positions of the pyrazole ring. nih.govmdpi.com For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been synthesized and studied. nih.gov

Substitution at C4: The C4 position can be functionalized, for example, by introducing aryl groups. This is effectively achieved through palladium-catalyzed Suzuki cross-coupling reactions, where a halogenated pyrazole precursor is coupled with various aryl or heteroaryl boronic acids. arabjchem.orgresearchgate.net This method allows for the synthesis of diverse 4-aryl-N-(pyrazol-yl)benzamides. arabjchem.org

Substitution at N1 and C3 with Aryl Groups: Besides the N1-benzyl group, other aryl moieties can be introduced. Syntheses of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides demonstrate the incorporation of a phenyl group at the C3 position. nih.gov

Introduction of Oxo Groups: More complex modifications include the introduction of an oxo-group, leading to pyrazolone (B3327878) structures like N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. rsc.org

Introduction of Diverse Functionalities

Beyond simple substitutions, diverse functional groups can be introduced onto the pyrazole-benzamide core, which can then serve as handles for further, more complex chemical transformations. The presence of cyano (CN) and amino (NH₂) groups on the pyrazole ring, as seen in N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, provides a powerful platform for building fused heterocyclic systems. nih.govacs.org The exocyclic amino group can participate in Michael addition reactions with reagents like arylmethylene malononitriles, leading to cyclization and the formation of fused pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, the 5-amino group can be diazotized and subsequently coupled with active methylene (B1212753) compounds to construct other fused systems, such as pyrazolo[5,1-c] nih.govthieme-connect.comtandfonline.comtriazines. nih.govacs.org These reactions demonstrate how the initial pyrazole core can be elaborated into more complex, polycyclic structures.

Process Optimization and Green Chemistry Considerations in Synthesis

Efficiency and environmental sustainability are increasingly important in chemical synthesis. Efforts to optimize the synthesis of pyrazole-based benzamides focus on improving reaction conditions, minimizing waste, and utilizing environmentally benign solvents and catalysts.

Efficient Reaction Conditions and Solvent Systems

The principles of green chemistry are being actively applied to the synthesis of pyrazole derivatives. nih.govthieme-connect.com Key areas of improvement include the choice of solvent and energy sources.

Solvent Systems: There is a significant shift away from traditional volatile organic solvents towards greener alternatives. Water is a highly desirable solvent due to its non-toxic and renewable nature, and numerous aqueous methods for pyrazole synthesis have been developed. thieme-connect.comthieme-connect.com Ethanol is another commonly used solvent that is considered relatively green. nih.gov In some cases, reactions can be performed under solvent-free conditions, which dramatically reduces waste. tandfonline.comtandfonline.com For example, the synthesis of pyrazole derivatives has been achieved at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable, high-polarity reaction medium. tandfonline.comtandfonline.com

Efficient Catalysis and Conditions: The use of efficient and reusable catalysts is a cornerstone of green chemistry. Boric acid has been highlighted as a green catalyst for amide bond formation between carboxylic acids and amines. walisongo.ac.idresearchgate.net For the synthesis of fused pyrazoles, piperidine is an effective catalyst for cyclization reactions. nih.gov Optimization can also involve leveraging alternative energy sources; microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields. nih.gov The Quality by Design (QbD) approach has been used to optimize reaction parameters such as microwave power and duration for heterocyclic synthesis, ensuring an efficient process. vensel.org High yields, such as the 88% achieved in a sulfonamidation reaction at room temperature, are also a key indicator of an optimized process, as it minimizes the waste associated with side products and unreacted starting materials. mdpi.com

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Example Application | Benefit | Reference |

|---|---|---|---|

| Green Solvents | Use of H₂O–ethanol mixture | Reduced toxicity and environmental impact | nih.gov |

| Solvent-Free Conditions | Reaction using tetrabutylammonium bromide (TBAB) | Elimination of solvent waste, easy product isolation | tandfonline.comtandfonline.com |

| Green Catalysis | Boric acid catalyzed amidation | Environmentally benign, mild conditions | walisongo.ac.idresearchgate.net |

Improved Yields and Simplified Work-up Procedures

The optimization of the synthesis of this compound would focus on key reaction parameters such as the choice of solvent, base, temperature, and purification method. These factors can dramatically influence the reaction's efficiency and the final product's purity.

Reaction Condition Optimization

The selection of an appropriate base and solvent system is critical in the acylation of aminopyrazoles. While pyridine is a common choice, acting as both a solvent and a base, its high boiling point and potential to complicate purification can be disadvantageous. Alternative conditions, such as using a non-nucleophilic base like triethylamine (TEA) in an inert solvent like dichloromethane (DCM) or acetonitrile, can offer a cleaner reaction profile. These solvents are more volatile, simplifying their removal post-reaction.

Furthermore, controlling the reaction temperature is crucial. While some acylation reactions proceed efficiently at room temperature, others may require cooling to 0 °C to minimize the formation of side products, thereby increasing the yield of the desired benzamide.

Streamlined Purification Techniques

Traditional work-up and purification procedures for benzamide synthesis often involve aqueous extraction, drying of the organic layer, and column chromatography. These multi-step processes can be time-consuming and may lead to product loss.

Simplified work-up procedures aim to minimize these steps. One approach is to select a reaction solvent in which the product has low solubility upon cooling. This allows for direct precipitation of the this compound from the reaction mixture. The precipitated solid can then be collected by simple filtration, washed with a cold solvent to remove impurities, and dried. This method significantly reduces the need for laborious chromatographic purification.

Another strategy involves the use of scavenger resins. These are solid-supported reagents that can react with and remove excess reactants or by-products from the reaction mixture. For instance, an amine scavenger could be used to remove unreacted benzoyl chloride, and an acid scavenger could neutralize any generated HCl. After the reaction is complete, the resins are simply filtered off, leaving a cleaner solution of the desired product, which may then be purified by a simpler method like recrystallization.

The following table outlines a hypothetical comparison of a standard versus an optimized synthetic approach for this compound, based on general principles observed in the synthesis of related compounds.

| Parameter | Standard Procedure | Optimized Procedure | Rationale for Optimization |

| Base | Pyridine | Triethylamine (TEA) | Easier to remove due to lower boiling point; less likely to form difficult-to-separate by-products. |

| Solvent | Pyridine | Dichloromethane (DCM) | Lower boiling point for easy removal; generally provides a cleaner reaction medium. |

| Temperature | Room Temperature | 0 °C to Room Temp. | Better control over the reaction, minimizing potential side reactions and improving selectivity. |

| Work-up | Aqueous Extraction | Direct Precipitation/Filtration | Reduces solvent usage and potential for emulsion formation; simplifies product isolation. |

| Purification | Column Chromatography | Recrystallization | Faster, more cost-effective, and can yield a highly pure product if the solvent system is chosen carefully. |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of N 1 Benzyl 1h Pyrazol 5 Yl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms. researchgate.net

¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their respective electronic environments. For N-(1-benzyl-1H-pyrazol-5-yl)benzamide, the spectrum is expected to show distinct signals for the protons on the benzamide (B126) ring, the benzyl (B1604629) substituent, and the pyrazole (B372694) core. The benzylic protons (CH₂) typically appear as a characteristic singlet, while the aromatic protons of the two phenyl rings and the two protons on the pyrazole ring would appear as multiplets or distinct doublets and triplets, depending on their substitution patterns and coupling interactions. chemicalbook.comchemicalbook.com The amide N-H proton often appears as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbonyl carbon of the amide group, which appears at a characteristic downfield shift. rsc.orgnih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbons to which they are directly attached. researchgate.netsemanticscholar.org HMBC (Heteronuclear Multiple Bond Correlation) can further reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide C=O | - | ~165-170 |

| Benzamide Aromatic C | - | ~125-135 |

| Benzamide Aromatic H | ~7.4-8.0 (m) | - |

| Pyrazole C3-H | ~7.5 (d) | ~140 |

| Pyrazole C4-H | ~6.3 (d) | ~105 |

| Pyrazole C5 | - | ~148 |

| Benzyl CH₂ | ~5.3 (s) | ~50-55 |

| Benzyl Aromatic C | - | ~127-138 |

| Benzyl Aromatic H | ~7.2-7.4 (m) | - |

| Amide N-H | ~9.0-10.0 (br s) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the bonds within the molecule. acs.org

For this compound, the IR spectrum would display several key absorption bands confirming its structure. A prominent absorption band corresponding to the C=O (carbonyl) stretch of the amide group (Amide I band) is expected. rsc.org The N-H stretch of the secondary amide should also be visible. rsc.org Additionally, characteristic peaks for aromatic C-H stretching, aromatic C=C bending, and C-N stretching would be present, confirming the existence of the phenyl rings, pyrazole core, and amide linkage. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are approximate and based on data for similar compounds. rsc.orgnist.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide N-H | Stretching | 3350-3250 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₂) | Stretching | 2950-2850 |

| Amide C=O (Amide I) | Stretching | 1680-1640 |

| Aromatic C=C | Bending | 1600, 1475 |

| Amide N-H (Amide II) | Bending | 1550-1510 |

| C-N | Stretching | 1300-1200 |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar molecules like amides, typically yielding the protonated molecular ion [M+H]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the compound's elemental formula. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. For this compound, characteristic fragments would likely arise from the cleavage of the amide bond or the loss of the benzyl group. rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₅N₃O)

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₇H₁₆N₃O⁺ | 278.13 | Molecular Ion (Protonated) |

| [M-C₇H₇]⁺ | C₁₀H₈N₃O⁺ | 186.07 | Loss of benzyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | Benzyl cation (Tropylium ion) |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.03 | Benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). nih.gov This technique is particularly useful for analyzing compounds containing conjugated systems, such as aromatic rings. sci-hub.se

This compound contains multiple chromophores—the benzamide system and the substituted pyrazole ring—which are expected to produce characteristic absorption bands in the UV region. researchgate.net The spectrum would likely show strong absorptions corresponding to π → π* transitions within the aromatic and heterocyclic rings. While UV-Vis is less specific for detailed structure elucidation compared to NMR, it is a valuable tool for confirming the presence of conjugated systems and for quantitative analysis. researchgate.netsci-hub.se

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govresearchgate.net The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields detailed structural information, including exact bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful crystal structure analysis would confirm the connectivity established by NMR and provide insight into the molecule's conformation and the planarity of its ring systems. mdpi.com Furthermore, it reveals how molecules pack in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which can influence the compound's physical properties. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a pure compound. nih.govresearchgate.net The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. researchgate.net A close match (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. rsc.org

Table 4: Elemental Analysis Data for this compound (Formula: C₁₇H₁₅N₃O, Molecular Weight: 277.32 g/mol )

| Element | Theoretical % |

| Carbon (C) | 73.63 |

| Hydrogen (H) | 5.45 |

| Nitrogen (N) | 15.15 |

Thermogravimetric Analysis (TGA) and Electron Paramagnetic Resonance (EPR)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net TGA is used to assess the thermal stability of a compound, identifying the temperature at which it begins to decompose. researchgate.net For pyrazole derivatives, TGA can determine the upper-temperature limit for their potential application in materials science. researchgate.netimedpub.com

Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. researchgate.net Since this compound is a closed-shell, diamagnetic molecule, it does not have unpaired electrons and would therefore be "EPR silent." This technique would not be used for its direct characterization but is highly relevant for studying any potential radical-mediated reactions it might undergo or if it were used as a ligand in a metal complex. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N 1 Benzyl 1h Pyrazol 5 Yl Benzamide

Molecular Dynamics (MD) Simulations

The binding of a ligand to a receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the protein. MD simulations allow for the exploration of the conformational landscape of the N-(1-benzyl-1H-pyrazol-5-yl)benzamide-receptor complex. By simulating the complex over several nanoseconds or even microseconds, researchers can observe how the ligand settles into the binding pocket, the flexibility of different parts of the molecule, and the induced-fit effects on the receptor.

For instance, the benzyl (B1604629) and benzamide (B126) groups of this compound possess rotational freedom, and MD simulations can reveal the preferred orientations of these moieties within the receptor's binding site. Analysis of the simulation trajectory, often visualized through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, helps in identifying stable and transient conformations.

Illustrative Data: RMSD of Ligand-Receptor Complex during MD Simulation

| Time (ns) | RMSD (Å) |

|---|---|

| 0 | 0.00 |

| 10 | 1.52 |

| 20 | 1.89 |

| 30 | 2.10 |

| 40 | 2.05 |

| 50 | 2.15 |

This table illustrates how the RMSD of the complex might change over a 50 ns simulation, indicating that the complex reaches a stable conformation after approximately 30 ns.

A key aspect of drug efficacy is the stability of the bond between the ligand and its target receptor. MD simulations provide a means to assess the stability of the binding interactions of this compound with its target. By analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions throughout the simulation, researchers can determine the key residues responsible for anchoring the ligand in the binding pocket.

The persistence of these interactions over the simulation time is a strong indicator of binding stability. For example, the simulation might reveal that the amide group of this compound consistently forms hydrogen bonds with specific amino acid residues of the receptor, highlighting a critical interaction for binding affinity.

Illustrative Data: Key Hydrogen Bond Occupancy during MD Simulation

| Interacting Pair | Occupancy (%) |

|---|---|

| Ligand (NH) - Receptor (ASP 123) | 85.2 |

| Ligand (C=O) - Receptor (SER 89) | 75.6 |

| Ligand (Pyrazole N) - Receptor (GLN 150) | 45.3 |

This table shows the percentage of simulation time that specific hydrogen bonds are maintained, indicating the most stable interactions.

Binding Free Energy Calculations (e.g., MMPB(GB)SA)

While MD simulations provide qualitative insights into binding stability, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) are used to quantify the binding free energy of a ligand to a receptor. These methods calculate the energy difference between the bound complex and the unbound ligand and receptor in solution.

The binding free energy is composed of several terms, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. By decomposing the total binding free energy into contributions from individual residues, these methods can identify the "hotspots" in the binding site that are most critical for the interaction with this compound.

Illustrative Data: Binding Free Energy Components for Ligand-Receptor Complex

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -25.3 |

| Polar Solvation Energy | 55.1 |

| Non-polar Solvation Energy | -5.7 |

| Total Binding Free Energy | -21.7 |

This table provides a hypothetical breakdown of the binding free energy calculated using the MM-PBSA method, showing a favorable binding affinity.

In Silico Prediction and Validation of Biological Activity Mechanisms

Computational studies play a crucial role in predicting and validating the mechanisms of biological activity for compounds like this compound. scispace.com By docking the compound into the active sites of various known drug targets, such as kinases, G-protein coupled receptors, or enzymes, researchers can generate hypotheses about its potential biological effects. scispace.commdpi.com

These predictions are then often validated through in vitro experiments. For example, if docking studies suggest that this compound is a potent inhibitor of a particular kinase, this can be tested experimentally through enzyme inhibition assays. The computational models can also guide the design of derivatives with improved activity or selectivity. Studies on similar benzamide derivatives have successfully used these in silico methods to predict and understand their antimicrobial or anticancer activities. scispace.comnih.gov

The use of quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, is another important in silico tool. scispace.com For a series of pyrazole-benzamide analogs, QSAR can help in identifying the key structural features that are essential for their biological function.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of N 1 Benzyl 1h Pyrazol 5 Yl Benzamide Analogues

SAR Governing Biological Target Modulation by Pyrazole-Benzamide Derivatives

The N-(1-benzyl-1H-pyrazol-5-yl)benzamide scaffold and its close analogues have been investigated for their ability to modulate various biological targets, including enzymes and receptors. The pyrazole (B372694) core itself is crucial for biological activity, often engaging in significant interactions with the target protein. For instance, the pyrazole ring can form π–π interactions with aromatic amino acid residues like tryptophan in the binding site of Factor Xa or tyrosine in other enzymes. nih.gov

Research on related pyrazole-containing compounds has identified a multitude of targets, demonstrating the scaffold's versatility. These targets include:

Enzymes: such as mTORC1 (mechanistic target of rapamycin (B549165) complex 1) nih.gov, phosphodiesterase 5 (PDE5) nih.gov, dipeptidyl peptidase-4 (DPP-4) nih.gov, succinate (B1194679) dehydrogenase (SDH) researchgate.net, meprin α and β scispace.com, and carbonic anhydrases (hCA I and hCA II). nih.gov

Transporters: like the sodium glucose co-transporters SGLT1 and SGLT2. researchgate.netresearchgate.net

G-protein coupled receptors (GPCRs): including cannabinoid receptors. mdpi.com

Impact of Substituent Effects on Potency and Selectivity

Medicinal chemistry campaigns focused on pyrazole-benzamide derivatives have systematically explored how different functional groups at various positions on the molecule affect biological activity.

Substitutions on the Benzamide (B126) Moiety

Modifications to the benzamide portion of the scaffold can significantly impact biological activity. In a series of pyrazol-5-yl-benzamide derivatives developed as potential succinate dehydrogenase inhibitors (SDHIs), replacing the core amide linkage with other functionalities was explored. researchgate.net This research involved synthesizing derivatives containing amide, hydrazide, or ester moieties to investigate their antifungal activity. researchgate.net One compound from this series, which retained the amide linker but featured specific substitutions elsewhere, demonstrated broad-spectrum fungicidal efficacy against several plant pathogenic fungi. researchgate.net

In another study focused on pyrazole-carboxamides as carbonic anhydrase inhibitors, a sulfonamide group was introduced, linked via the carboxamide functionality. nih.gov These novel phenyl-substituted pyrazole-carboxamide derivatives carrying a sulfonamide moiety showed potent inhibitory effects on human carbonic anhydrase isoenzymes hCA I and hCA II, with Ki values reaching the nanomolar range (as low as 0.007 µM for hCA II). nih.gov This demonstrates that the benzamide linker can serve as an anchor point for introducing additional pharmacophoric features that enhance target engagement.

Substitutions on the 1-Phenyl Ring of the Pyrazole

The N1-benzyl group is a key feature of the parent compound, and substitutions on its phenyl ring have proven to be a critical area for SAR exploration. Studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as antiproliferative agents have been conducted to establish these relationships. nih.gov

A detailed investigation into a series of pyrazolo[1,5-a]quinazolines as mGlu₂/mGlu₃ negative allosteric modulators provides excellent insight into the effects of substituting the N-linked phenyl ring. nih.gov The general findings can be extrapolated to understand the potential impact on the this compound scaffold.

Key findings include:

Halogen Substitution: Introducing a 3-fluoro substituent on the phenyl ring generally led to a decrease in potency compared to the unsubstituted phenyl analogue. nih.gov A trend was observed where potency decreased as the size of the halogen at the 3-position increased from fluoro to chloro to bromo. nih.gov

Methoxy (B1213986) Substitution: A 3-methoxyphenyl (B12655295) group resulted in compounds with potencies similar to their unsubstituted phenyl counterparts. nih.gov However, a 4-methoxyphenyl (B3050149) group led to severely attenuated potency. nih.gov

Multiply Substituted Phenyl Rings: The presence of multiple substituents, such as 3,4-difluoro or 3,5-dimethoxy groups, resulted in compounds with little to no inhibitory activity. nih.gov

These findings underscore the sensitivity of the binding pocket to the electronic and steric properties of the substituents on the N1-benzyl ring.

| Substituent at R¹ (Phenyl Ring) | General Impact on Potency |

|---|---|

| Unsubstituted Phenyl | Reference/High Potency |

| 3-Fluoro | Reduced Potency |

| 3-Chloro | Further Reduced Potency |

| 3-Bromo | Lowest Potency among Halogens |

| 3-Methoxy | Similar Potency to Unsubstituted |

| 4-Methoxy | Severely Attenuated Potency |

| 3,4-Difluoro | Little to No Activity |

| 3,5-Dimethoxy | Little to No Activity |

Substitutions on the Pyrazole Ring

Direct substitution on the pyrazole ring is a powerful strategy for modulating activity and selectivity. nih.gov The positions available for substitution on the this compound core are C3 and C4.

In the development of sodium glucose co-transporter 1 (SGLT1) inhibitors, the substituent at the 5-position of the pyrazole ring (analogous to the C3 or C4 position depending on the specific pyrazole isomer) was found to be crucial for modulating selectivity and potency. researchgate.net A study on 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives identified a compound with a trifluoromethyl group at the 5-position as a potent dual SGLT1/SGLT2 inhibitor, which then served as a lead for developing more selective analogues. researchgate.net

Another study on meprin inhibitors explored substitutions at the 3(5) position of 3,4,5-substituted pyrazoles. scispace.com It was found that introducing a cyclopentyl moiety at this position yielded similar activity to a phenyl group, while smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory activity. scispace.com This suggests an optimal size and shape requirement for substituents at this position to fit into the S1' subsite of the enzyme. scispace.com

| Target | Position of Substitution | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| SGLT1/SGLT2 | C5-Position | Trifluoromethyl | Potent dual inhibition | researchgate.net |

| Meprin α | C3(5)-Position | Methyl | Decreased activity | scispace.com |

| Meprin α | C3(5)-Position | Cyclopentyl | Similar activity to Phenyl | scispace.com |

| Meprin α | C3(5)-Position | Benzyl (B1604629) | Decreased activity | scispace.com |

| PDE5 | Any Position | Any Substitution | Loss of selective inhibition | nih.gov |

Ligand Efficiency and Physicochemical Property Optimization in SAR Exploration

Modern drug discovery programs increasingly rely on metrics like ligand efficiency (LE) and lipophilic ligand efficiency (LLE or LipE) to guide lead optimization. core.ac.uknih.gov These metrics help assess the quality of a compound by normalizing its potency for its size (LE) or lipophilicity (LLE), ensuring that gains in affinity are not achieved at the expense of poor physicochemical properties. core.ac.uknih.gov

The goal is to develop compounds that are not only potent but also possess favorable properties like solubility and permeability, which are crucial for bioavailability and a good safety profile. researchgate.net In the context of pyrazole-benzamide analogues, SAR exploration is not just about maximizing potency but also about optimizing these properties.

For instance, in the development of SGLT1 inhibitors based on a pyrazole scaffold, a lead compound was identified with good potency, but its aglycone (the non-sugar part) was found to be highly permeable, leading to excessive systemic exposure in pharmacokinetic studies. researchgate.net The subsequent optimization strategy focused on introducing novel hydrophilic groups to the phenyl ring to reduce the aglycone's permeability while maintaining or improving SGLT1 inhibitory activity. researchgate.net This approach successfully yielded an optimized compound with a superior profile, demonstrating the importance of balancing potency with physicochemical properties during SAR exploration. researchgate.net Similarly, studies on pyrazole-based inhibitors for other targets have used lipophilic efficiency as a key parameter to select promising lead compounds with a lower risk of off-target effects. researchgate.net

Investigation of Biological Activity Mechanisms of N 1 Benzyl 1h Pyrazol 5 Yl Benzamide and Its Derivatives

Mechanisms of Enzyme Inhibition (e.g., Succinate (B1194679) Dehydrogenase)

Derivatives of pyrazol-5-yl-benzamide have been identified as potential inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. The inhibition of SDH disrupts the energy production pathway in pathogenic fungi, making it a key target for fungicide development. researchgate.net

Molecular docking simulations have provided insights into the probable mechanism of action. For example, the derivative compound 5IIc, a novel pyrazol-5-yl-benzamide, is believed to interact with key amino acid residues within the SDH active site. nih.gov These interactions include hydrogen bonds and p-π stacking with Tryptophan (TRP173), Serine (SER39), and Arginine (ARG43). nih.gov This binding is thought to block the enzyme's normal function. The efficacy of these compounds has been validated through SDH enzymatic inhibition assays, confirming their mode of action. nih.gov The in vitro activity of compound 5IIc against Sclerotinia sclerotiorum was found to be comparable to commercial fungicides like Fluxapyroxad and Boscalid. nih.gov

Table 1: Interaction of Pyrazol-5-yl-benzamide Derivative with Succinate Dehydrogenase (SDH)

| Interacting Compound | Target Enzyme | Key Amino Acid Residues | Type of Interaction |

| Compound 5IIc | Succinate Dehydrogenase (SDH) | TRP173, SER39, ARG43 | Hydrogen Bond, p-π Interaction nih.gov |

Cellular Pathway Modulation (e.g., mTORC1 and Autophagy Pathways)

Derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to function as novel autophagy modulators by targeting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govacs.org The mTORC1 pathway is a critical negative regulator of autophagy, a cellular process for degrading and recycling cytosolic components. nih.govplos.org

These benzamide (B126) derivatives exhibit a dual effect on autophagy. Under normal (basal) conditions, they reduce mTORC1 activity, which leads to an increase in autophagy. nih.govacs.org However, their primary mechanism involves the disruption of the autophagic process under cellular stress conditions. nih.gov

Modulation of Autophagic Flux

Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives disrupt this flux. nih.govacs.org This disruption is evidenced by the significant accumulation of microtubule-associated protein light chain 3-II (LC3-II), a key marker protein for autophagosomes, and the appearance of abnormal LC3-labeled punctae within the cell. nih.govacs.org This accumulation indicates that while the initiation of autophagy may be increased, the final degradation step is impaired.

Interference with mTORC1 Reactivation

The disruption of autophagic flux is directly linked to the compounds' ability to interfere with the reactivation of mTORC1. nih.gov In experiments involving starvation followed by refeeding (which normally reactivates mTORC1), treatment with these compounds resulted in reduced mTORC1 reactivation. nih.gov This was confirmed by measuring the phosphorylation levels of two specific downstream targets of mTORC1, the ribosomal protein S6 kinase beta-1 (P70S6K1) and the 4E-binding protein 1 (4EBP1). nih.gov By preventing mTORC1 from reactivating, the compounds inhibit the clearance of LC3-II, leading to the observed disruption in autophagic flux. nih.govacs.org

Ion Channel Activation Mechanisms (e.g., GIRK1/2 Potassium Channels)

Derivatives based on the 1H-pyrazol-5-yl scaffold have been developed as potent activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype. nih.govvanderbilt.edu GIRK channels are crucial effectors in G protein-coupled receptor (GPCR) signaling pathways; their activation leads to potassium ion efflux, which hyperpolarizes the cell membrane and reduces cellular excitability. nih.govfrontiersin.org The GIRK1/2 channel subtype is the most common in the brain, making it a significant therapeutic target. nih.govnih.gov

A novel series of 1H-pyrazolo-5-yl-2-phenylacetamides was designed to improve upon earlier urea-containing GIRK activators that suffered from poor pharmacokinetic properties. nih.govresearchgate.net This new series demonstrated nanomolar potency as GIRK1/2 activators. nih.gov The mechanism involves direct activation of the GIRK1/2 channel complex. Further optimization led to the development of ether-based scaffolds, such as N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which also act as potent and selective GIRK1/2 activators with improved metabolic stability. nih.gov

Table 3: Examples of Pyrazole-based GIRK1/2 Channel Activators

| Compound Series | Mechanism of Action | Key Features |

| 1H-pyrazolo-5-yl-2-phenylacetamides | Direct activator of GIRK1/2 channels | Nanomolar potency, improved brain distribution over previous scaffolds nih.govresearchgate.net |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers | Direct activator of GIRK1/2 channels | Potent and selective, improved metabolic stability nih.gov |

Protein-Ligand Interaction Mechanisms and Key Residues

The biological activity of N-(1-benzyl-1H-pyrazol-5-yl)benzamide and its derivatives is defined by specific interactions with target proteins at the molecular level. Molecular docking studies have helped to elucidate these protein-ligand interactions.

Succinate Dehydrogenase (SDH): As an SDH inhibitor, the pyrazol-5-yl-benzamide derivative 5IIc is predicted to bind within the enzyme's active site. The interaction is stabilized by hydrogen bonds with the amino acids SER39 and ARG43, and a p-π interaction with TRP173. nih.gov

Metabotropic Glutamate Receptor 5 (mGluR5): While the precise amino acid residues are not fully detailed in the provided literature, it is clear that N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides bind to an allosteric site that is distinct from the binding site of the antagonist MPEP. nih.gov

General Protein Interaction Model: Docking studies on related benzamide-pyrazolone derivatives with the protein 6LU7 show interactions with several key amino acid residues. walshmedicalmedia.com These interactions predominantly involve hydrogen bonds with residues such as Glutamine (GLN192), Glycine (GLY143), Arginine (ARG188), and Glutamic Acid (GLU166). walshmedicalmedia.com This highlights a common binding motif for this class of compounds.

Table 4: Summary of Protein-Ligand Interactions for Benzamide-Pyrazole Derivatives

| Target Protein | Interacting Derivative Class | Key Interacting Residues | Type of Interaction |

| Succinate Dehydrogenase (SDH) | Pyrazol-5-yl-benzamide | TRP173, SER39, ARG43 | p-π Interaction, Hydrogen Bond nih.gov |

| Protein 6LU7 (Model) | Benzamide appended Pyrazolone (B3327878) | GLN192, GLY143, ARG188, GLU166 | Hydrogen Bond walshmedicalmedia.com |

Academic Research Applications and Potential Translational Avenues for N 1 Benzyl 1h Pyrazol 5 Yl Benzamide

Research in Anticancer Agent Discovery and Mechanism Elucidation

The N-(1-benzyl-1H-pyrazol-5-yl)benzamide scaffold is a focal point in the quest for novel anticancer therapeutics. Research has particularly illuminated its potential in targeting pancreatic cancer. Studies on closely related analogues, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have demonstrated potent antiproliferative activity. nih.gov

This unique mode of action could offer advantages over conventional autophagy inhibitors that indiscriminately suppress the process in both normal and cancerous cells. nih.gov By potentially sparing normal cells, where basal autophagy can act as a tumor suppressor, these compounds may offer a more targeted therapeutic window. nih.gov

Table 1: Antiproliferative and Autophagy-Modulating Activity of Selected N-(1-benzyl-1H-pyrazol-yl)benzamide Analogues

| Compound | Modification | Target Cell Line | EC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|---|

| Analogue 1 | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 (Pancreatic Cancer) | <1 | Reduces mTORC1 activity, increases basal autophagy, disrupts autophagic flux. nih.gov |

Research in Antifungal Agent Discovery

The pyrazole-benzamide core structure is actively being investigated for the development of new antifungal agents, particularly for agricultural applications. Many compounds from this class are designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net SDHIs are a well-established class of fungicides that disrupt the fungal respiratory chain, leading to cell death.

Research has shown that various N-(pyrazol-5-yl)benzamide derivatives exhibit moderate to excellent in vitro activity against a range of phytopathogenic fungi, including Valsa mali, Sclerotinia sclerotiorum, Alternaria alternata, and Botrytis cinerea. researchgate.net In some cases, the efficacy of these experimental compounds has surpassed that of commercial fungicides like boscalid. researchgate.netresearchgate.net Molecular docking studies support the hypothesis that these compounds bind to the active site of the succinate dehydrogenase enzyme. researchgate.net The development of such agents is driven by the need for new, effective, and environmentally safer fungicides to combat plant diseases and address growing resistance issues. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Pyrazol-5-yl-benzamide Derivatives

| Compound ID | Fungal Species | EC₅₀ (mg/L) | Reference Compound (Boscalid) EC₅₀ (mg/L) |

|---|---|---|---|

| C13 | Sclerotinia sclerotiorum | 0.69 | 0.96 researchgate.net |

| C14 | Sclerotinia sclerotiorum | 0.26 | 0.96 researchgate.net |

| C16 | Sclerotinia sclerotiorum | 0.95 | 0.96 researchgate.net |

| 9Ip | Valsa mali | 0.58 | Not Specified researchgate.net |

Research in Antimicrobial Agent Discovery

Beyond specific antifungal applications, the broader this compound scaffold and its isosteres are being explored for general antimicrobial properties. Studies have demonstrated that derivatives incorporating this chemical motif exhibit activity against various bacterial strains. researchgate.netmdpi.com

For instance, research into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which feature a related benzylcarboxamide fragment, showed good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, benzyl (B1604629) guanidine (B92328) derivatives have been synthesized and tested, with some showing potent inhibitory activity against both S. aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range. mdpi.com Other research into O-benzyl derivatives containing an imidazole (B134444) substitution also reported significant activity against Gram-positive bacteria. mdpi.com This body of work indicates that the pyrazole-benzamide structure is a versatile pharmacophore for the development of new antimicrobial agents.

Role as Chemical Biology Probes and Research Tools

Compounds that modulate fundamental cellular pathways are invaluable as chemical biology probes to dissect complex biological processes. Given their demonstrated ability to modulate autophagy and mTORC1 signaling, this compound and its analogues serve as powerful research tools. nih.gov

The unique ability of these compounds to induce basal autophagy while impairing autophagic flux provides a specific tool for researchers studying the intricacies of this pathway. nih.gov They can be used to investigate the consequences of disrupting autophagic clearance without completely shutting down the initial stages of autophagosome formation. This allows for a more nuanced exploration of the roles of autophagy in both health and disease, from cancer to neurodegeneration. nih.gov Therefore, beyond their direct therapeutic potential, these molecules contribute significantly to basic science by enabling the elucidation of complex cellular mechanisms.

Patent Landscape of Synthesis Processes and Research Use

The commercial and academic interest in the pyrazole (B372694) benzamide (B126) scaffold is reflected in the patent landscape. Patents have been filed covering not only the composition of matter and use of these compounds but also efficient synthesis processes. For example, one patent describes an efficient one-step oxidative coupling method for synthesizing pyrazole-4-carboxamides from a pyrazole carbaldehyde and secondary benzylic amines, aiming to improve economic efficiency over multi-step procedures. google.com

Patents also cover the use of pyrazole-containing benzoyl urea (B33335) derivatives for applications such as insecticides, highlighting the broad utility of this chemical class beyond human therapeutics. google.com The synthesis of intermediates is also a subject of intellectual property; for instance, methods for creating substituted benzamides via reactions involving reagents like oxalyl chloride or CuCN have been detailed in patent literature and scientific publications. google.commdpi.com This landscape of intellectual property underscores the perceived value and ongoing development of this compound and related compounds for a variety of scientific and commercial purposes.

Future Directions and Emerging Research Themes for N 1 Benzyl 1h Pyrazol 5 Yl Benzamide Research

The landscape of medicinal chemistry and drug discovery is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For the N-(1-benzyl-1H-pyrazol-5-yl)benzamide scaffold and its derivatives, the future holds significant promise. Researchers are poised to leverage cutting-edge tools and innovative strategies to unlock the full therapeutic potential of this versatile compound class. Emerging research themes are focused on accelerating the discovery process, enhancing synthetic efficiency, uncovering novel biological applications, and achieving a more detailed picture of molecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing N-(1-benzyl-1H-pyrazol-5-yl)benzamide with high purity?

- Methodology :

- Stepwise synthesis : Begin with coupling a benzyl-protected pyrazole intermediate (e.g., 1-benzyl-1H-pyrazol-5-amine) with benzoyl chloride derivatives under anhydrous conditions. Use solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to drive the amide bond formation .

- Key parameters : Control temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm the benzyl, pyrazole, and benzamide moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ ~10.5 ppm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Optimize crystal growth via slow evaporation in ethanol/water mixtures. Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How can researchers design initial biological screening assays for this compound?

- Methodology :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values.

- Enzyme inhibition : Screen against kinases (e.g., Akt) or receptors (e.g., mGluR5) via fluorescence-based assays (e.g., calcium mobilization for mGluR5) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for enhanced biological activity?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzamide para-position to enhance receptor binding affinity. Ortho-substitutions (e.g., -F on the benzyl ring) improve metabolic stability .

- Example : VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide) showed 156 nM binding affinity (Ki) and 9.6 nM EC₅₀ in mGluR5 assays .

Q. What computational strategies are effective for predicting target interactions and reducing toxicity?

- Methodology :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor interactions (e.g., Akt1/2 binding pockets). Prioritize compounds with >20-fold selectivity (e.g., Hu7691: Akt1 IC₅₀ = 24 nM vs. Akt2 = 576 nM) .

- Toxicity prediction : Apply ADMET tools (e.g., SwissADME) to assess logP, solubility, and cytochrome P450 inhibition.

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines) be resolved?

- Methodology :

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and triplicate measurements.

- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.

- Mechanistic studies : Perform apoptosis assays (Annexin V/PI staining) or transcriptomics to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.